2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide
Description
2-Chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a chloro-fluoro-substituted aromatic ring and a thiophene-based alkylamine moiety. Its molecular formula is C₁₂H₉ClFNO₂S (calculated molecular weight: 285.72 g/mol). While direct biological data are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-11-5-9(14)1-2-10(11)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDCZUKAMLMDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluorobenzoic acid and thiophen-3-ylmethanamine.
Amide Formation: The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of thiophen-3-ylmethanamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Major products are sulfoxides or sulfones.
Reduction: Major products are thiol derivatives.
Hydrolysis: Products are 2-chloro-4-fluorobenzoic acid and thiophen-3-ylmethanamine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance, research has demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of signaling cascades related to cell survival and proliferation.
Antiviral Properties
The compound has also been investigated for its antiviral potential. In particular, derivatives of benzamide have shown efficacy against viruses such as Ebola and Marburg. High-throughput screening methods identified several benzamide-based compounds that effectively inhibit viral entry by targeting viral glycoproteins. This highlights the potential for this compound as a lead compound in antiviral drug development .
Case Study 1: Anticancer Research
In a recent study focusing on the anticancer effects of thiophene-containing benzamides, compounds were evaluated for their ability to induce cell death in various cancer cell lines. The results indicated that modifications to the thiophene ring significantly influenced the cytotoxicity of these compounds. A particular derivative showed an IC50 value of less than 5 µM against breast cancer cells, suggesting a strong potential for further development.
Case Study 2: Antiviral Screening
Another investigation utilized viral pseudotyping assays to assess the efficacy of benzamide derivatives against Ebola virus entry. The study found that certain structural modifications enhanced antiviral activity significantly, with some compounds achieving EC50 values below 1 µM. This underscores the importance of structure-activity relationship (SAR) studies in optimizing compounds like this compound for therapeutic use against viral infections .
Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to target proteins, while the thiophen-3-ylmethyl group contributes to its overall stability and bioactivity. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents/Features | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield | Key Properties/Applications |
|---|---|---|---|---|---|
| 2-Chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide | 2-Cl, 4-F on benzamide; thiophen-3-ylmethyl amine | 285.72 | Not reported | Not reported | Potential sulfur-driven interactions, polarizability |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | 3,4-Dimethoxy phenethylamine; unsubstituted benzamide | ~299.34 | 90 | 80% | High yield; methoxy groups enhance lipophilicity |
| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) | 2-OH on benzamide; 3,4-dimethoxy phenethylamine | ~301.34 | 96 | 34% | Lower yield due to hydroxyl group reactivity |
| 2-Chloro-4-fluoro-N-(4-oxo-4H-chromen-2-yl)benzamide (6k) | 2-Cl, 4-F on benzamide; chromen-2-yl group | ~319.72 | Not reported | 94% | Chromene moiety may improve UV stability |
| 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide | Fluorine on benzamide and phenyl; dihydrothienylidene scaffold | 330.35 | Not reported | Not reported | Orthorhombic crystal packing (P212121); high thermal stability |
| N-(2-Chloro-1,3-dioxoinden-2-yl)-4-(trifluoromethyl)benzamide | Trifluoromethyl benzamide; chloro-dioxoindenyl group | 367.71 | Not reported | Not reported | Strong electron-withdrawing CF₃ group; potential acidity |
Substituent Effects on Physicochemical Properties
- Thiophene vs. Chromene/Phenyl Groups: The thiophen-3-ylmethyl group introduces sulfur-based interactions (e.g., π-π stacking with aromatic residues) absent in chromene (6k) or methoxy-substituted analogs (Rip-B/Rip-D) .
- Trifluoromethyl (CF₃) Group: The CF₃ group in the indenyl derivative () significantly lowers pKa, increasing solubility in polar solvents compared to thiophene or methoxy analogs .
Crystallographic and Stability Insights
- Chromene-substituted 6k’s high melting point (215–218°C) suggests enhanced stability compared to thiophene analogs, likely due to extended conjugation .
Research Implications
The structural diversity of benzamide derivatives underscores the importance of substituent selection:
- Thiophene vs. Chromene: Thiophene’s sulfur atom may improve binding to metalloenzymes, while chromene’s extended π-system could optimize photostability .
- Fluorine/Chloro Synergy: Dual halogenation in the target compound could balance lipophilicity and polarity for improved bioavailability compared to mono-halogenated analogs .
Biological Activity
2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a chloro and fluoro substituent, as well as a thiophen-3-ylmethyl group. These structural components are significant for its biological activity, as they influence the compound's interaction with various biological targets.
The mechanism of action for this compound involves:
- Target Interaction: The chloro and fluoro groups enhance binding affinity to target proteins, while the thiophen-3-ylmethyl moiety contributes to stability and bioactivity.
- Enzyme Inhibition: The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties. It has been evaluated against various pathogens, showing significant activity that suggests its potential as an antimicrobial agent.
Anticancer Properties
The compound is being explored for its anticancer potential. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against solid tumors, indicating that this compound may have comparable effects .
In Vitro Studies
In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values observed in these studies suggest strong antiproliferative activity, comparable to established chemotherapeutic agents.
Case Studies
- Tumor Cell Lines: In studies involving HepG2 cells (a liver cancer cell line), the compound demonstrated significant inhibitory effects on cell growth, suggesting its potential as a therapeutic agent in oncology.
- Mechanistic Studies: Further investigations into the mechanisms revealed that the compound may promote apoptosis through the activation of specific cellular pathways .
Applications in Medicinal Chemistry
The compound has several applications in medicinal chemistry:
- Drug Development: Its unique structure makes it a candidate for developing new drugs targeting bacterial infections and cancer.
- Biochemical Probes: It is used in biochemical assays to study enzyme interactions and receptor binding, contributing to the understanding of various biological processes .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a benzoyl chloride derivative with a thiophene-containing amine. A common approach includes:
- Step 1 : Preparation of 2-chloro-4-fluorobenzoyl chloride via chlorination and fluorination of benzoic acid derivatives.
- Step 2 : Reaction with 3-(aminomethyl)thiophene in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or potassium carbonate) to facilitate amide bond formation .
- Key variables : Temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and reaction time (4–12 hours). Yields range from 60–85%, with purity confirmed by HPLC (>98%) .
Q. What spectroscopic methods are critical for characterizing this compound, and how are discrepancies resolved?
- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm for benzamide) and thiophene methylene (δ 4.5–4.8 ppm). Discrepancies in integration may arise from residual solvents; use deuterated DMSO or CDCl3 for clarity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+ at m/z 309.03. Fragmentation patterns help validate the thiophene and benzamide moieties .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl/F vibrations (750–800 cm⁻¹) .
Q. How do the chloro and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing effects of Cl (para) and F (meta) activate the benzamide ring for nucleophilic attack at the ortho position. For example:
- Hydrolysis : Under basic conditions (NaOH, ethanol/water), the amide bond remains stable, but Cl may undergo displacement by OH⁻ at elevated temperatures (>80°C) .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) to replace Cl with aryl/heteroaryl groups, while F remains inert due to stronger C-F bonds .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational ambiguities in this compound?
SC-XRD analysis (e.g., orthorhombic P2₁2₁2₁ space group) reveals:
- Dihedral Angles : ~45° between the benzamide and thiophene rings, minimizing steric clash.
- Hydrogen Bonding : N-H···O=C interactions stabilize the crystal lattice (bond length ~2.8 Å) .
- Disorder : Fluorine atoms may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters .
Q. What strategies validate the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The thiophene methylene group may occupy hydrophobic pockets, while the benzamide forms hydrogen bonds with hinge residues .
- Enzyme Assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET. Compare with control inhibitors (e.g., Gefitinib) to assess selectivity .
- SAR Analysis : Modify substituents (e.g., replace Cl with Br) to correlate electronic effects with inhibitory activity .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Degradation Pathways : Hydrolysis of the amide bond is pH-dependent, with t₁/₂ >6 months at pH 7.4 (PBS buffer, 4°C) but <1 week at pH 10 .
- Solvent Choice : Store in anhydrous DMSO at -20°C to prevent dimerization. Avoid protic solvents (e.g., MeOH) to suppress racemization .
- Analytical Monitoring : Use UPLC-MS every 3 months to detect degradation products (e.g., free thiophenemethylamine) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 calculate:
- LogP : ~3.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- CYP450 Inhibition : High risk for CYP3A4 (score >0.7), necessitating in vitro hepatocyte assays .
- Metabolite Identification : Use GLORYx to predict Phase I metabolites (e.g., hydroxylation at thiophene) .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported melting points (e.g., 145–152°C) may arise from polymorphic forms. Use DSC to identify crystalline phases .
- Reaction Optimization : Design of Experiments (DoE) with variables like catalyst loading and solvent polarity improves yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
